molecular formula C13H15ClFN3O2 B5465770 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5465770
M. Wt: 299.73 g/mol
InChI Key: WFYDUVNRFZJNEX-UHFFFAOYSA-N
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Description

“2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine, and an acetamide group. The molecule also features a benzyl group substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Additionally, it has a benzyl group, which is a phenyl group attached to a methylene bridge. This benzyl group is further substituted with chlorine and fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the chlorine and fluorine atoms on the benzyl group are electron-withdrawing, which could influence the compound’s reactivity. The piperazine ring and the acetamide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the acetamide could impact its solubility in different solvents. The compound’s melting point and boiling point would also be influenced by the strength of the intermolecular forces present .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Proper safety measures should be taken while handling this compound to avoid any potential hazards .

properties

IUPAC Name

2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3O2/c14-9-2-1-8(5-10(9)15)7-18-4-3-17-13(20)11(18)6-12(16)19/h1-2,5,11H,3-4,6-7H2,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDUVNRFZJNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N)CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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